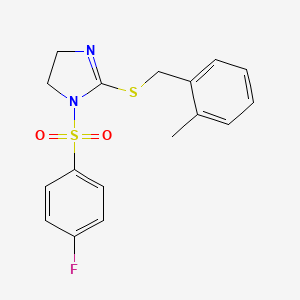

1-((4-fluorophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Description

1-((4-Fluorophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative featuring a 4,5-dihydroimidazole core. The molecule is functionalized at position 1 with a 4-fluorophenyl sulfonyl group and at position 2 with a 2-methylbenzyl thioether moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (thioether) groups, which may influence its physicochemical and biological properties.

The molecular formula is inferred as C₁₇H₁₆FN₂O₂S₂, with a molar mass of approximately 378.45 g/mol. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methylbenzyl substituent may modulate steric interactions in biological targets.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELPHJZTJSTSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common route includes the following steps:

Formation of the sulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with a suitable nucleophile.

Introduction of the dihydroimidazole ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

Attachment of the methylsulfanyl group: This is typically done through a nucleophilic substitution reaction, where a methylsulfanyl group is introduced to the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-fluorophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The dihydroimidazole ring can be reduced to form imidazole derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Imidazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and fluorophenyl groups can enhance binding affinity and selectivity, while the dihydroimidazole ring can provide structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-Functionalized Imidazolines

Compound A : 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole ()

- Molecular Formula : C₁₁H₁₄N₂O₂S₂

- Molar Mass : 270.37 g/mol

- Substituents : 4-Methylphenyl sulfonyl (position 1), methylthio (position 2).

- Key Differences : The absence of fluorine and the smaller methyl group (vs. 2-methylbenzyl) reduce steric bulk and polarity compared to the target compound.

Compound B : 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()

- Molecular Formula : C₁₆H₁₄Cl₂N₂O₂S₂

- Molar Mass : 409.33 g/mol

- Substituents : Unsubstituted benzenesulfonyl (position 1), 3,4-dichlorobenzylthio (position 2).

Thioether-Modified Imidazoles

Compound C : 2-((4-Fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole ()

- Molecular Formula : C₁₇H₁₅F₂N₂O₂S₂

- Molar Mass : 397.44 g/mol

- Substituents : 4-Fluorophenyl sulfonyl (position 1), 4-fluorobenzylthio (position 2).

- Key Differences: The 4-fluorobenzyl group (vs.

Compound D : 2-[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ()

- Molecular Formula : C₁₀H₁₁ClN₂S

- Molar Mass : 226.72 g/mol

- Key Differences : The lack of a sulfonyl group reduces electron-withdrawing effects, which may diminish stability and target engagement .

Heterocyclic Hybrids with Fluorophenyl Groups

Compound E : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

- Molecular Formula : C₂₆H₁₈F₃N₇S

- Molar Mass : 533.53 g/mol

- Substituents : Multiple fluorophenyl and triazole groups.

- Key Differences : The triazole-pyrazole-thiazole scaffold introduces additional hydrogen-bonding sites, likely enhancing COX-2 inhibition (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12.3 µM) .

Compound F : 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole ()

- Molecular Formula : C₁₈H₁₇FN₂O

- Molar Mass : 312.35 g/mol

- Substituents : 4-Methoxyphenyl (position 1), 4-fluorophenyl (position 2).

- Key Differences : The methoxy group improves solubility but may reduce metabolic stability compared to sulfonyl derivatives .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Routes : The target compound can likely be synthesized via nucleophilic substitution of a 4-fluorophenylsulfonyl chloride with a pre-formed 2-((2-methylbenzyl)thio)-imidazoline intermediate, as seen in analogous protocols ().

- The 2-methylbenzyl group may improve blood-brain barrier penetration compared to smaller substituents.

- Structural Insights : Crystallographic data () indicate that fluorophenyl groups can adopt perpendicular orientations relative to the imidazole ring, influencing molecular packing and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.